Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate
Catalytic Activities and Ligand Synthesis
- This compound and its derivatives have been utilized as ligands in catalytic processes. Notably, phosphine ligands derived from quinoxaline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown remarkable catalytic activities and excellent enantioselectivities in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's relevance in synthetic chemistry and pharmaceutical manufacturing (Imamoto et al., 2012).
Synthesis of Antituberculosis Agents
- Derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. Notably, the presence of certain substituents on the quinoxaline nucleus significantly affects the in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential in the development of new antituberculosis agents, further underscoring its importance in medicinal chemistry (Jaso et al., 2005).
Neuroprotection in Cerebral Ischemia
- Quinoxaline derivatives, including 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been studied for their neuroprotective properties. NBQX, an analog of quinoxalinedione antagonists, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor and offers protection against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Properties
IUPAC Name |
methyl 2-quinoxalin-2-ylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-20-16(19)11-6-2-5-9-14(11)21-15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILNGLVUBESCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.